molecular formula C29H52O3 B198974 Stigmastane-3beta,5alpha,6beta-triol CAS No. 20835-91-0

Stigmastane-3beta,5alpha,6beta-triol

Cat. No. B198974
CAS RN: 20835-91-0
M. Wt: 448.7 g/mol
InChI Key: VGSSUFQMXBFFTM-METNKUIYSA-N
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Description

Stigmastane-3beta,5alpha,6beta-triol, also known as (3beta,5alpha,6beta,24R)-Stigmastane-3,5,6-triol, is a type of sterol lipid . It is a 3β-hydroxy steroid that is stigmastane substituted by hydroxy groups at positions 3, 5, and 6 . This compound has been isolated from the fruits of Evodia rutaecarpa .


Molecular Structure Analysis

The molecular formula of this compound is C29H52O3 . The exact mass is calculated to be 448.391645 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a calculated logP value of 7.05, indicating its lipophilic nature . It has 3 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has a molar refractivity of 132.63 .

Scientific Research Applications

Synthesis and Bioactivity

  • Synthesis of Brassinosteroid Analogs : Stigmastane derivatives have been synthesized from stigmasterol, leading to the creation of new brassinosteroid analogs. These compounds have been evaluated for their bioactivity, particularly for their inhibitory effect on the replication of DNA viruses like HSV-1 (Ramirez et al., 2000).

Metabolism Studies

  • Pituitary Metabolism of Androstane Diols : In male rat pituitary glands, 5alpha-androstane-3beta, 17beta-diol is metabolized into stigmastane-3beta,5alpha,6beta-triol. This research highlights the significant transformation of steroids in the pituitary and their possible biological roles (Guiraud et al., 1979).

Steroidal and Phytochemical Studies

  • Isolation from Plants : Stigmastane derivatives, including this compound, have been isolated from various plants, contributing to the understanding of phytochemical diversity and potential medicinal uses of plant sterols (Tchinda et al., 2003).

NGF-Potentiating Activity

  • Enhancing Nerve Growth Factor Activity : Sterols related to this compound have shown activity in enhancing nerve growth factor-mediated neurite outgrowth, indicating potential applications in neurology and cell biology (Li et al., 2003).

Sterol Metabolism

  • Cholestane Metabolites Study : Research on the metabolism of cholestane-3beta,5alpha,6beta-triol has identified major neutral metabolites in rats, contributing to a deeper understanding of sterol metabolism and its implications (Roscoe & Fahrenbach, 1971).

Oxysterol Effects and Therapeutic Potential

  • Oxysterol-Induced Apoptosis Inhibition : Investigations into the effects of oxysterols, including cholestane derivatives like this compound, have revealed their role in inducing apoptosis in vascular endothelial cells, with potential implications for cardiovascular health and disease treatment (Nakazawa et al., 2005).

Mechanism of Action

Target of Action

Stigmastane-3,5,6-triol primarily targets cholesterol metabolism and oxidative stress pathways. It has been found to interact with enzymes involved in cholesterol biosynthesis, such as HMG-CoA reductase, and exhibits antioxidant properties by scavenging free radicals .

Mode of Action

The compound interacts with its targets by inhibiting the activity of HMG-CoA reductase, leading to a reduction in cholesterol synthesis. Additionally, its antioxidant activity helps in neutralizing reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

Biochemical Pathways

Stigmastane-3,5,6-triol affects the mevalonate pathway, which is crucial for cholesterol biosynthesis. By inhibiting HMG-CoA reductase, it reduces the production of mevalonate, a key precursor in the pathway. This inhibition leads to decreased cholesterol levels. The compound also influences pathways related to oxidative stress by enhancing the activity of antioxidant enzymes and reducing ROS levels .

Pharmacokinetics

The pharmacokinetic profile of Stigmastane-3,5,6-triol includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is absorbed in the gastrointestinal tract and distributed throughout the body. It undergoes hepatic metabolism, primarily through hydroxylation and conjugation reactions, and is excreted via the kidneys. These properties impact its bioavailability and therapeutic efficacy .

Result of Action

At the molecular level, Stigmastane-3,5,6-triol’s inhibition of cholesterol synthesis leads to lower cholesterol levels in cells. Its antioxidant action reduces oxidative stress, preventing cellular damage and promoting cell survival. These effects contribute to its potential therapeutic benefits in conditions like hypercholesterolemia and oxidative stress-related diseases .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the stability and efficacy of Stigmastane-3,5,6-triol. For instance, extreme pH levels or high temperatures may degrade the compound, reducing its effectiveness. Additionally, interactions with other medications or dietary components can alter its pharmacokinetic properties, impacting its overall action .

: Sigma-Aldrich : ChemBK

properties

IUPAC Name

(3S,5R,6R,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H52O3/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-22-16-26(31)29(32)17-21(30)12-15-28(29,6)25(22)13-14-27(23,24)5/h18-26,30-32H,7-17H2,1-6H3/t19-,20-,21+,22+,23-,24+,25+,26-,27-,28-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGSSUFQMXBFFTM-METNKUIYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(C)C1CCC2C1(CCC3C2CC(C4(C3(CCC(C4)O)C)O)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CC[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@H]([C@@]4([C@@]3(CC[C@@H](C4)O)C)O)O)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H52O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10943075
Record name Stigmastane-3,5,6-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20835-91-0
Record name Stigmastane-3β,5α,6β-triol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20835-91-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5alpha-Stigmastane-3beta,5,6beta-triol 3-monobenzoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020835910
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Stigmastane-3,5,6-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10943075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Stigmastane-3β,5α,6β-triol
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83PAZ7H88D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: The research mentions finding "stigmastane-3beta,5alpha,6beta-triol" alongside other known compounds in Casearia membranacea. What can be inferred about its potential role or significance within this plant, based on the available information?

A1: Unfortunately, the research paper primarily focuses on the isolation and characterization of novel compounds with cytotoxic activity. While it lists "this compound" as a known compound found in Casearia membranacea [], it doesn't delve into its specific role or significance within the plant.

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